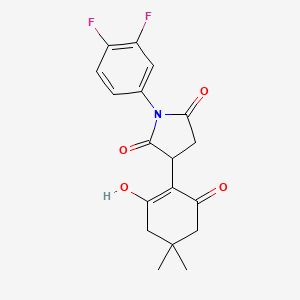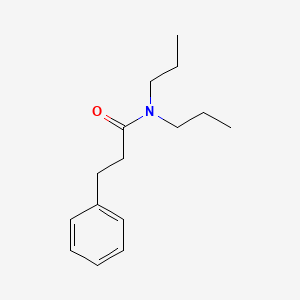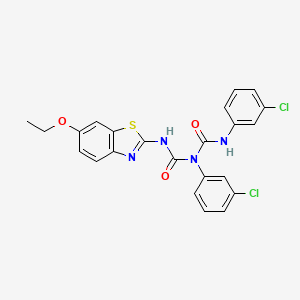![molecular formula C25H22FN3O4 B11031517 2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11031517.png)
2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’‘-amino-8’-fluoro-6’,7’‘-dimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile is a complex heterocyclic compound It features a unique dispiro structure, which includes a quinoline, pyrrolo, and pyrano moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-amino-8’-fluoro-6’,7’‘-dimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile typically involves a multi-step process. One common method includes the Stollé type reaction of hydroquinoline with oxalyl chloride, followed by cyclocondensation with various dinucleophiles and a three-component cyclocondensation with malononitrile and carbonyl compounds . The reaction conditions often require refluxing in anhydrous toluene with a slight excess of oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2’‘-amino-8’-fluoro-6’,7’‘-dimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile can undergo various chemical reactions, including:
Oxidation: The presence of amino and methyl groups allows for oxidation reactions.
Reduction: The compound can be reduced at specific sites, such as the carbonyl groups.
Substitution: Fluorine and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2’‘-amino-8’-fluoro-6’,7’‘-dimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: May be used in the development of new materials or as a component in chemical sensors.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The rigid dispiro structure enhances its binding affinity to these targets, potentially inhibiting or modulating their activity. The presence of fluorine can also enhance its biological activity by increasing its stability and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: Known for their antibacterial activity.
Spiroheterocycles: Widely represented in natural products and medicinal compounds.
Uniqueness
What sets 2’‘-amino-8’-fluoro-6’,7’‘-dimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile apart is its unique combination of a dispiro structure with multiple functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H22FN3O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
InChI |
InChI=1S/C25H22FN3O4/c1-12-10-24(5-3-4-6-24)29-20-15(12)8-14(26)9-16(20)25(23(29)31)17(11-27)21(28)33-18-7-13(2)32-22(30)19(18)25/h7-9,12H,3-6,10,28H2,1-2H3 |
InChI Key |
AQYRMVCWAXNQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)C(=C(OC6=C5C(=O)OC(=C6)C)N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031434.png)
![3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11031444.png)
![4-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031448.png)

![(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11031489.png)
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B11031493.png)

![1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11031510.png)
![1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11031525.png)
![1-[2-(Benzyloxy)-6-chloro-4-phenylquinolin-3-YL]ethanone](/img/structure/B11031528.png)



![1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031544.png)
